Cas no 139342-10-2 (6-Hepten-3-ol, (S)- (9CI))

6-Hepten-3-ol, (S)- (9CI) 化学的及び物理的性質

名前と識別子

-

- 6-Hepten-3-ol, (S)- (9CI)

- (3S)-hept-6-en-3-ol

- EN300-7154895

- (S)-Hept-6-en-3-ol

- 139342-10-2

-

- インチ: 1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1

- InChIKey: XFXWEAWJVWCOBF-ZETCQYMHSA-N

- ほほえんだ: CC[C@H](O)CCC=C

計算された属性

- せいみつぶんしりょう: 114.104465066g/mol

- どういたいしつりょう: 114.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 59.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 0.833±0.06 g/cm3(Predicted)

- ふってん: 163.6±9.0 °C(Predicted)

- 酸性度係数(pKa): 15.20±0.20(Predicted)

6-Hepten-3-ol, (S)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7154895-0.5g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 0.5g |

$780.0 | 2023-05-30 | |

| Enamine | EN300-7154895-5.0g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 5g |

$2900.0 | 2023-05-30 | |

| Enamine | EN300-7154895-0.1g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 0.1g |

$347.0 | 2023-05-30 | |

| Aaron | AR028GEI-50mg |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 50mg |

$344.00 | 2025-02-16 | |

| Aaron | AR028GEI-100mg |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 100mg |

$503.00 | 2025-02-16 | |

| Aaron | AR028GEI-1g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 1g |

$1399.00 | 2025-02-16 | |

| Aaron | AR028GEI-2.5g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 2.5g |

$2719.00 | 2025-02-16 | |

| Aaron | AR028GEI-5g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 5g |

$4013.00 | 2023-12-16 | |

| 1PlusChem | 1P028G66-2.5g |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 2.5g |

$2484.00 | 2024-06-21 | |

| 1PlusChem | 1P028G66-50mg |

(3S)-hept-6-en-3-ol |

139342-10-2 | 95% | 50mg |

$339.00 | 2024-06-21 |

6-Hepten-3-ol, (S)- (9CI) 関連文献

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

6-Hepten-3-ol, (S)- (9CI)に関する追加情報

6-Hepten-3-ol, (S)- (9CI): An Overview of a Versatile Chiral Compound

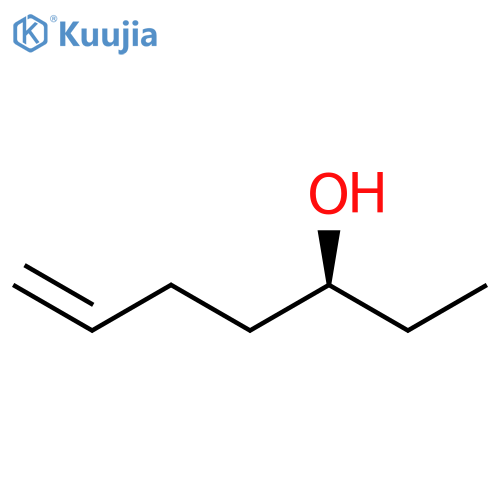

6-Hepten-3-ol, (S)- (9CI) (CAS No. 139342-10-2) is a chiral alcohol that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and fragrance development. This compound is characterized by its unique structure, which includes a chiral center and an unsaturated carbon-carbon double bond. These features make it an attractive building block for the synthesis of a wide range of biologically active molecules and fragrances.

The (S)- configuration of 6-Hepten-3-ol is particularly important in pharmaceutical and fragrance applications due to the significant differences in biological activity and sensory properties between enantiomers. The enantiomeric purity of this compound is crucial for ensuring the desired effects in both therapeutic and aromatic contexts.

Recent research has highlighted the potential of 6-Hepten-3-ol, (S)- (9CI) in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-Hepten-3-ol exhibit potent anti-inflammatory properties. These derivatives were found to effectively inhibit the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma.

In addition to its pharmaceutical applications, 6-Hepten-3-ol, (S)- (9CI) has found extensive use in the fragrance industry. Its fresh, green, and slightly floral aroma makes it a valuable component in perfumes and personal care products. A recent study in the Flavour and Fragrance Journal explored the sensory properties of 6-Hepten-3-ol and its impact on consumer perception. The results indicated that this compound contributes significantly to the overall appeal and longevity of fragrances.

The synthesis of 6-Hepten-3-ol, (S)- (9CI) has been optimized through various methodologies to ensure high yields and enantiomeric purity. One notable approach involves the asymmetric hydrogenation of a suitable precursor followed by selective hydrolysis to yield the desired alcohol. This method has been refined to achieve high enantiomeric excesses, making it suitable for large-scale production.

The stability and reactivity of 6-Hepten-3-ol, (S)- (9CI) have also been extensively studied. It is known to be stable under normal storage conditions but can undergo oxidation or isomerization under certain conditions. Therefore, proper handling and storage practices are essential to maintain its integrity and efficacy.

In conclusion, 6-Hepten-3-ol, (S)- (9CI) (CAS No. 139342-10-2) is a versatile chiral compound with significant potential in both pharmaceutical and fragrance applications. Its unique structural features and enantiomeric purity make it an invaluable building block for the development of new drugs and fragrances. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.

139342-10-2 (6-Hepten-3-ol, (S)- (9CI)) 関連製品

- 568560-86-1(5,6-dimethyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)

- 4830-83-5(N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)

- 2092103-53-0(3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol)

- 38985-72-7(4-(2-Fluorophenyl)-3-thiosemicarbazide)

- 2764883-80-7(INNYA-2281201)

- 2172328-70-8(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperidin-3-yl)acetic acid)

- 1797725-72-4(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one)

- 855422-64-9(4-2-(Piperidin-1-yl)ethoxyphenol Hydrochloride)

- 2171750-14-2(6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid)

- 2566169-34-2(Benzoic acid, 5-amino-4-ethoxy-2-(trifluoromethyl)-)